Hydrogen Bond Donor Count Differentiates 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde from All-ether Benzaldehyde Analogs
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde possesses 1 hydrogen bond donor (the -OH of the hydroxymethyl group), whereas structurally analogous benzaldehydes such as 4-isopropoxybenzaldehyde (CAS 18962-05-5), 3-isopropoxy-4-methoxybenzaldehyde (CAS 34123-66-5), and 3,4-diethoxybenzaldehyde (CAS 2029-94-9) have zero hydrogen bond donors [1]. This single HBD differentiates the target compound from all-ether analogs that share the same molecular formula (C11H14O3) or similar molecular weight and is a critical parameter for compliance with Lipinski's Rule of Five, CNS MPO scoring, and hydrogen-bond-mediated target engagement [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 4-Isopropoxybenzaldehyde: 0 HBD; 3-Isopropoxy-4-methoxybenzaldehyde: 0 HBD; 3,4-Diethoxybenzaldehyde: 0 HBD |
| Quantified Difference | Target compound has 1 HBD; all listed comparators have 0 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); structural analysis based on molecular formula and SMILES |
Why This Matters
The presence of a hydrogen bond donor is a binary differentiator that determines whether a compound can act as a hydrogen bond donor in target engagement, solubility, and permeability; procurement decisions for fragment libraries or SAR campaigns should account for this key pharmacophoric feature.
- [1] PubChem Compound Summaries: CID 22039668 (target), CID 67982 (4-isopropoxybenzaldehyde), CID 34123-66-5 (3-isopropoxy-4-methoxybenzaldehyde), CID 2029-94-9 (3,4-diethoxybenzaldehyde). Hydrogen Bond Donor Count computed by Cactvs 3.4.6.11. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. (Class-level inference for the importance of HBD count in CNS drug design). View Source
